4-Bromo-2-(propoxymethyl)thiophene
Overview
Description
4-Bromo-2-(propoxymethyl)thiophene is a heterocyclic organic compound that belongs to the family of thiophenes. The molecular formula of this compound is C8H11BrOS, and its molecular weight is 235.14 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(propoxymethyl)thiophene can be achieved through several methods. One common approach involves the bromination of 2-(propoxymethyl)thiophene. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to introduce the bromine atom at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(propoxymethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are typically used in these reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be formed.
Coupling Products: Biaryl compounds or other complex aromatic structures can be synthesized.
Oxidation Products: Oxidized thiophene derivatives, such as sulfoxides or sulfones, can be obtained.
Scientific Research Applications
4-Bromo-2-(propoxymethyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used in the development of biologically active compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic properties and its use in drug discovery is ongoing.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Bromo-2-(propoxymethyl)thiophene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(propoxymethyl)thiophene
- 4-Chloro-2-(propoxymethyl)thiophene
- 4-Bromo-2-(methoxymethyl)thiophene
Uniqueness
4-Bromo-2-(propoxymethyl)thiophene is unique due to the presence of both a bromine atom and a propoxymethyl group on the thiophene ring. This combination of substituents imparts specific chemical properties and reactivity that can be exploited in various synthetic and research applications .
Biological Activity
4-Bromo-2-(propoxymethyl)thiophene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in drug discovery, particularly focusing on its interactions with cellular systems and implications in therapeutic contexts.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a bromine atom and a propoxymethyl group. The thiophene moiety is known for its role in enhancing the pharmacological properties of various compounds, particularly in terms of mitochondrial targeting and drug delivery systems.
Biological Activity
1. Mitochondrial Targeting
Recent studies have highlighted the capability of thiophene derivatives, including this compound, to promote mitochondrial accumulation. The noncharged nature of the thiophene ring allows for efficient cellular uptake and localization within mitochondria, making it a promising candidate for designing drugs aimed at mitochondrial dysfunctions .
2. Anticancer Potential
The incorporation of thiophene into drug design has been linked to enhanced efficacy against various cancer cell lines. For instance, a chimeric drug combining dichloroacetate (DCA), a known pyruvate dehydrogenase kinase (PDHK) inhibitor, with a thiophene moiety demonstrated increased effectiveness against breast cancer cell lines resistant to DCA alone. The study confirmed that the thiophene ring facilitated mitochondrial delivery, enhancing the anticancer activity of the compound .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Mitochondrial Accumulation : The thiophene structure enhances the compound's ability to accumulate in mitochondria, which is crucial for targeting metabolic pathways involved in cancer cell proliferation .
- Interaction with Cellular Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis, particularly through modulation of metabolic processes within mitochondria .
Case Studies
Several case studies have documented the biological activity of thiophene derivatives:
- Study on Mitochondrial Carriers : A study demonstrated that thiophene-containing fluorescent markers significantly improved mitochondrial accumulation compared to their non-thiophene counterparts. This finding supports the potential for using this compound in developing targeted therapies for mitochondrial diseases .
- Antitumor Activity : In vitro tests on breast cancer cell lines showed that compounds incorporating thiophene structures exhibited enhanced cytotoxicity compared to traditional chemotherapeutics. This suggests that this compound may serve as a lead compound for further development in cancer therapy .
Data Summary
Properties
IUPAC Name |
4-bromo-2-(propoxymethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrOS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBYZPFKBPPWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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